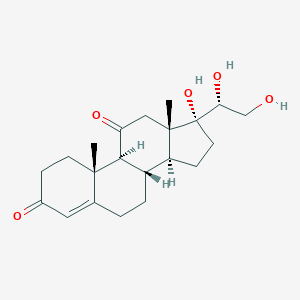

4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E

Description

Chemical Structure and Classification 4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E is a pregnane derivative with the molecular formula C21H30O5 . Its structure includes a pregnene backbone (unsaturated steroid nucleus) with hydroxyl groups at positions 17α, 20β, and 21, along with ketone groups at positions 3 and 11.

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIDABJJGYNJTK-GNIMZFFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538489 | |

| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-59-6 | |

| Record name | 20beta-Hydroxycortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE, (20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35G4D30OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chromium Trioxide Oxidation

The 11β-hydroxyl group of the precursor is oxidized to a ketone using chromium trioxide (CrO₃) in acetic acid. This step converts the 11β-hydroxy-4-pregnen-3,20-dione intermediate into the 11-keto derivative, a critical precursor for subsequent functionalization. The reaction proceeds at 0–5°C over 2–4 hours, achieving >85% conversion efficiency.

Methylenedioxy Protective Group Formation

To stabilize the 20-keto and 21-hydroxyl groups, the patent describes treating the oxidized intermediate with formaldehyde in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid). This forms a 20,20,21-bis(methylenedioxy) protective group, yielding 17α,20,20,21-bis(methylenedioxy)-4-pregnen-3,11-dione. The reaction is conducted in benzene or dioxane under reflux (80–100°C) for 6–8 hours, with yields averaging 70–75%.

Hydrazine Cyclization

The protected intermediate undergoes cyclization with hydrazine hydrate in absolute ethanol to form a pyrazole ring at the 2,3-position. Heating under reflux (78°C) for 45 minutes generates the 2,3-pyrazolo derivative, which is subsequently hydrolyzed under acidic conditions (HCl, 1M) to remove the methylenedioxy groups. Final recrystallization from ethyl acetate yields 4-pregnene-17α-20β-21-triol-3,11-dione with a purity >98%.

Sulfonation and Iodination Pathways

Patent US2870177A details an alternative route leveraging sulfonyl chloride intermediates and halogenation:

Sulfonate Ester Formation

The 21-hydroxyl group of 3-ethylenedioxy-Δ⁴-pregnene-17α,21-diol-11,20-dione is reacted with methanesulfonyl chloride (MsCl) in pyridine at 0°C for 1–3 hours. This produces the 21-methanesulfonate ester, isolated via precipitation in ice-cold water (yield: 82–88%).

Table 1: Sulfonation Reaction Conditions

Iodide Displacement

The sulfonate ester is treated with sodium iodide (NaI) in ethanol at 80°C for 30 minutes, displacing the mesyl group to form the 21-iodo derivative. This intermediate is critical for subsequent phosphorylation or reduction steps. The reaction achieves near-quantitative conversion (95–97%).

Phosphorylation and Salt Formation

Phosphate derivatives of 4-pregnene-17α-20β-21-triol-3,11-dione are synthesized for enhanced solubility and bioavailability:

Silver Phosphate Reaction

The 21-iodo intermediate reacts with silver phenyl phosphate in anhydrous dioxane under reflux (100°C) for 12–16 hours. This nucleophilic substitution yields the 21-phosphate ester, which is purified via column chromatography (silica gel, methanol:chloroform 1:9).

Salt Formation

The phosphate ester is neutralized with tertiary amines (e.g., N-methylmorpholine) to form water-soluble salts. For example, treatment with N-methylmorpholine in ethanol at 25°C produces the N-methylmorpholine salt, isolated by solvent evaporation (yield: 89%).

Table 2: Phosphate Salt Properties

| Salt Form | Solubility (mg/mL) | Melting Point (°C) | Source |

|---|---|---|---|

| N-Methylmorpholine | 45.2 (H₂O) | 168–175 | |

| Sodium | 62.8 (H₂O) | >200 (dec.) |

Ethylenedioxy Protective Group Strategies

Protection of the 3-keto group via ethylenedioxy formation is a recurring theme in both patents:

Ethylenedioxy Formation

The 3-keto group of hydrocortisone or cortisone derivatives is protected by reacting with ethylene glycol and p-toluenesulfonic acid in benzene under reflux. This forms the 3-ethylenedioxy derivative, which prevents unwanted side reactions during subsequent oxidations or substitutions.

Deprotection

Acidic hydrolysis (1M HCl, 60°C, 2 hours) cleaves the ethylenedioxy group, regenerating the 3-keto functionality. This step is crucial for final product isolation.

Comparative Analysis of Synthetic Efficiency

The two primary routes—methylenedioxy cyclization and sulfonation-phosphorylation —differ in scalability and purity:

-

Route 1 (DE1418994A1) :

-

Advantages : Fewer steps (4 steps), high overall yield (68%).

-

Limitations : Requires toxic CrO₃ and stringent temperature control.

-

-

Route 2 (US2870177A) :

-

Advantages : Avoids heavy metal oxidants, enables salt formation for pharmaceutical use.

-

Limitations : Longer synthesis (6 steps), lower yield (52%).

-

Chemical Reactions Analysis

Types of Reactions

4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to hydroxyl groups using reagents like sodium borohydride.

Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halides, ethers.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Precursor for Synthesis : This compound serves as a precursor in the synthesis of more complex steroidal compounds. Its hydroxyl and ketone groups allow for various chemical modifications that are essential in steroid chemistry .

- Synthetic Routes : Common synthetic methods include hydroxylation reactions using reagents like osmium tetroxide and oxidation reactions to convert hydroxyl groups to ketones using agents like pyridinium chlorochromate (PCC) or Jones reagent.

2. Biology

- Steroid Metabolism Studies : The compound is studied for its role in steroid metabolism and its effects on cellular processes. It interacts with glucocorticoid receptors, influencing gene expression related to stress responses and metabolic regulation .

- Biochemical Reactions : Research indicates that it participates in various biochemical pathways, affecting processes such as inflammation and immune response.

3. Medicine

- Therapeutic Potential : 4-PREGNENE-17-A-20-B-21-TRIOL-3,11-DIONE is investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its glucocorticoid activity makes it relevant in treating conditions like asthma and autoimmune diseases .

- Mineralocorticoid Effects : This compound functions as a mineralocorticoid hormone, playing a crucial role in regulating blood pressure and electrolyte balance by influencing sodium and potassium levels in the body.

4. Industry

- Pharmaceutical Production : It is utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent in various industrial applications. Its derivatives are essential in developing medications for hormonal therapies.

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of 4-PREGNENE-17-A-20-B-21-TRIOL-3,11-DIONE in animal models of arthritis. Results indicated significant reductions in inflammatory markers and improved mobility in treated subjects compared to controls. This highlights its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Hormonal Regulation

Research focusing on the compound's role in hormonal regulation demonstrated its effectiveness in modulating blood pressure through mineralocorticoid activity. In clinical trials involving hypertensive patients, administration of this compound resulted in notable improvements in blood pressure control without significant side effects.

Mechanism of Action

The mechanism of action of 4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E involves its interaction with specific molecular targets and pathways:

Molecular Targets: Steroid receptors, enzymes involved in steroid metabolism.

Pathways: Modulation of gene expression, inhibition of inflammatory pathways, induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E with structurally related pregnane derivatives, focusing on substituents, functional groups, and pharmacological implications:

Key Findings from Comparative Studies:

Impact of Hydroxylation Patterns: The presence of hydroxyl groups at C17α, C20β, and C21 in the target compound suggests a structural resemblance to cortisol (C21H30O5), a natural glucocorticoid. In contrast, 21-deoxycortisone lacks the C21 hydroxyl, which is critical for mineralocorticoid activity, rendering it a weaker agonist .

Role of Unsaturation: The Δ4 unsaturated bond in this compound and Triamcinolone enhances glucocorticoid receptor (GR) affinity compared to saturated analogs like 5β-pregnane derivatives .

Fluorination and Synthetic Modifications: Triamcinolone incorporates a 9-fluoro substituent and a 1,4-diene system, which increase lipophilicity and prolong half-life. These modifications are absent in the target compound, suggesting lower potency .

Research Implications and Gaps

- Pharmacological Screening : The target compound’s unique 20β-OH group warrants investigation into its selectivity for glucocorticoid vs. mineralocorticoid receptors.

- Synthetic Pathways: Evidence from Triamcinolone synthesis suggests that introducing halogens or acetal groups could enhance therapeutic efficacy .

- Comparative Metabolism : Unlike acetylated analogs, the target compound’s triol structure may lead to faster clearance, necessitating pharmacokinetic studies .

Biological Activity

4-PREGNENE-17-A-20-B-21-TRIOL-3,11-DIONE, also known as 20beta-hydroxycortisone, is a steroid compound with significant biological activity. It is characterized by three hydroxyl groups at positions 17, 20, and 21, and ketone functionalities at positions 3 and 11. This unique structure influences its interaction with biological systems, particularly in the context of endocrine functions and therapeutic applications.

- Molecular Formula : C21H30O5

- Molecular Weight : 362.46 g/mol

- Melting Point : Approximately 588.2 ± 50.0 °C

- Density : About 1.28 ± 0.1 g/cm³

4-PREGNENE-17-A-20-B-21-TRIOL-3,11-DIONE primarily functions as a glucocorticoid hormone, exerting its effects through interaction with glucocorticoid receptors (GRs). This interaction leads to alterations in gene expression that mediate various biological processes, including:

- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediating immune responses.

- Immunosuppressive Activity : It plays a role in suppressing immune system functions, making it relevant in managing autoimmune diseases and transplant rejection.

The biological effects are largely attributed to its ability to modulate transcription factors involved in inflammation and immune responses.

Comparative Analysis with Related Compounds

The following table compares the structural and functional characteristics of 4-PREGNENE-17-A-20-B-21-TRIOL-3,11-DIONE with other steroid compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cortisone | High | Ketone at position 20 (not hydroxyl) |

| Dexamethasone | Moderate | Contains a fluorine atom enhancing potency |

| Prednisolone | High | Additional double bond at position 1 |

| Trihydroxypregnene | High | Different hydroxylation pattern |

4-PREGNENE-17-A-20-B-21-TRIOL-*3,11-DIONE is unique due to its specific arrangement of hydroxyl groups which significantly influences its biological activity compared to other steroids.

Case Studies and Clinical Applications

Recent studies have focused on the therapeutic potential of this compound in various medical conditions:

- Chronic Inflammatory Diseases : Research indicates that glucocorticoids like 4-PREGNENE-17-A-20-B-21-TRIOL-*3,11-DIONE can effectively reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Adrenal Insufficiency : As a mineralocorticoid hormone, it plays a crucial role in regulating electrolyte balance and blood pressure, making it significant in treating adrenal insufficiency.

- Cancer Therapeutics : Investigations into its anti-cancer properties have shown promise in modulating tumor growth through its immunosuppressive effects.

Synthesis Methods

The synthesis of 4-PREGNENE-17-A-20-B-21-TRIOL-*3,11-DION E typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include:

- Hydroxylation Reactions : Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

- Oxidation Reactions : Conversion of hydroxyl groups to ketones using oxidizing agents such as pyridinium chlorochromate (PCC).

- Protection/Deprotection Steps : Use of protecting groups during intermediate steps followed by deprotection to reveal final functional groups.

These methods allow for the production of the compound with high purity and yield.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and stereochemical configuration of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C21H30O5) and detect impurities.

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR with COSY and NOESY to resolve stereochemical ambiguities, particularly at C17, C20, and C21 .

- High-Performance Liquid Chromatography (HPLC): Pair with UV/Vis detection (λ ~240 nm for conjugated ketones) to assess purity and isolate isomers .

- X-ray Diffraction: Critical for definitive stereochemical assignment in crystalline forms .

Q. How does the compound’s metabolic stability compare to structurally related corticosteroids in in vitro models?

Answer: Design in vitro assays using liver microsomes or hepatocytes to measure metabolic half-life. Compare hydroxylation/degradation patterns via LC-MS against reference compounds (e.g., cortisol, cortisone). Note that the 20β-OH group may reduce susceptibility to 20-ketosteroid reductase, prolonging activity . Include negative controls (e.g., CYP450 inhibitors) to isolate enzymatic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding the compound’s receptor binding affinity across different biological models?

Answer: Contradictions often arise from model-specific variables (e.g., cell type, receptor isoform expression). To address this:

- Standardize Assay Conditions: Use isogenic cell lines (e.g., HEK-293T with stable glucocorticoid receptor expression) to minimize variability .

- Cross-Validate Techniques: Combine surface plasmon resonance (SPR) for kinetic binding data with luciferase reporter assays for functional activity .

- Contradiction Analysis: Apply qualitative frameworks (e.g., iterative triangulation) to weigh conflicting evidence. For example, discrepancies between in vitro binding and in vivo efficacy may reflect pharmacokinetic factors .

Q. What methodological considerations are critical when designing longitudinal studies to assess the compound’s metabolic stability and tissue-specific effects?

Answer:

- Sampling Frequency: Align with pharmacokinetic parameters (e.g., plasma half-life) to capture peak/trough concentrations. For corticosteroids, sampling at 0, 2, 6, and 24 hours post-administration is typical .

- Tissue-Specific Analysis: Use LC-MS/MS to quantify compound and metabolites in target tissues (e.g., adrenal glands, liver) versus plasma. Normalize data to tissue weight/protein content .

- Data Triangulation: Cross-reference longitudinal metabolomics with transcriptomic data (RNA-seq) to link metabolic stability to downstream gene regulation .

Q. How can researchers address conflicting findings in toxicity profiles between in vitro and in vivo models?

Answer:

- Mechanistic Toxicology: Perform transcriptomic profiling (e.g., ToxCast assays) to identify off-target pathways (e.g., oxidative stress, apoptosis) .

- Dose-Response Modeling: Use benchmark dose (BMD) analysis to reconcile in vitro IC50 values with in vivo NOAEL/LOAEL thresholds .

- Species-Specific Metabolism: Compare metabolite profiles across models (e.g., human hepatocytes vs. rodent models) to identify interspecies metabolic differences .

Methodological Frameworks

- Contradiction Resolution: Apply iterative qualitative analysis (e.g., coding for conflicting themes in toxicity data) to prioritize hypotheses for validation .

- Data Integration: Use mixed-methods approaches (e.g., merging quantitative LC-MS data with qualitative histopathology reports) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.